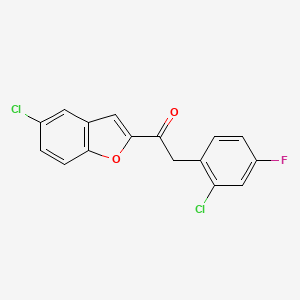

![molecular formula C5H5N3S B2789214 6-Methylthiazolo[3,2-B][1,2,4]triazole CAS No. 34179-62-9](/img/structure/B2789214.png)

6-Methylthiazolo[3,2-B][1,2,4]triazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

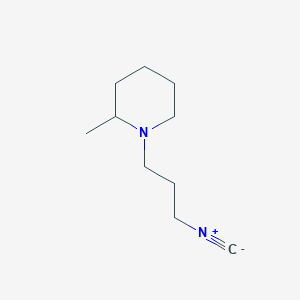

6-Methylthiazolo[3,2-B][1,2,4]triazole is a heterocyclic compound . It has a molecular formula of C5H5N3S . This compound is part of the triazole family, which are known for their superior pharmacological applications .

Synthesis Analysis

Triazoles, including 6-Methylthiazolo[3,2-B][1,2,4]triazole, can be synthesized through various methods. One approach involves the reaction of unsymmetrical α-bromo diketones (in situ) and various 1,2,4 triazoles in eco-friendly conditions . Another method involves the photochemical reaction of acceptor-only diazoalkanes with azodicarboxylates .Molecular Structure Analysis

The molecular structure of 6-Methylthiazolo[3,2-B][1,2,4]triazole consists of a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . This structure allows it to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures .Chemical Reactions Analysis

Triazoles, including 6-Methylthiazolo[3,2-B][1,2,4]triazole, are known to undergo a variety of chemical reactions. For instance, they can accommodate a broad range of substituents (electrophiles and nucleophiles) around their core structures, paving the way for the construction of diverse novel bioactive molecules .Physical And Chemical Properties Analysis

The average mass of 6-Methylthiazolo[3,2-B][1,2,4]triazole is 139.178 Da, and its monoisotopic mass is 139.020416 Da . More detailed physical and chemical properties were not found in the retrieved data.Applications De Recherche Scientifique

Biological Activity

Thiazolo[3,2-b][1,2,4]triazoles, including 6-Methylthiazolo[3,2-B][1,2,4]triazole, have been found to exhibit a broad spectrum of biological activity . This includes antiviral and anti-mycobacterial activities .

Growth Regulating Activity

Compounds derived from 6-Methylthiazolo[3,2-B][1,2,4]triazole have been studied for their growth regulating activity . This could potentially be applied in the field of agriculture, for example, to control the growth of certain plants or pests.

Synthesis of Derivatives

6-Methylthiazolo[3,2-B][1,2,4]triazole can be used as a base compound in the synthesis of various derivatives . These derivatives can then be studied for their own unique properties and potential applications.

Green Chemistry

Research has been conducted into the use of 6-Methylthiazolo[3,2-B][1,2,4]triazole in green chemistry applications . This involves using sustainable irradiation as the power source and water as the solvent, which helps to reduce the ecological footprint of organic synthesis .

Medicinal Compounds

1,2,4-Triazole, which is part of the 6-Methylthiazolo[3,2-B][1,2,4]triazole structure, is used as a core molecule for the design and synthesis of many medicinal compounds . These compounds have a broad spectrum of therapeutic applications, including analgesic, antiseptic, antimicrobial, antioxidant, anti-urease, anti-inflammatory, diuretics, anticancer, anticonvulsant, antidiabetic, and antimigraine agents .

Antiviral Activity

Some of the derivatives based on 2-substituted 1-(6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethan-1-one showed antiviral activities . This suggests potential applications in the development of new antiviral drugs.

Mécanisme D'action

Target of Action

6-Methylthiazolo[3,2-B][1,2,4]triazole is a heterocyclic compound that exhibits a wide range of biological activities It has been shown to exhibit superior top1 inhibitory activity , suggesting that it may interact with DNA topoisomerase enzymes.

Mode of Action

Its inhibitory activity against top1 suggests that it may interfere with the dna unwinding process, which is crucial for dna replication and transcription . This interaction could lead to changes in the DNA structure, potentially inhibiting cell division and growth.

Biochemical Pathways

The downstream effects of these interactions could include inhibited cell growth and division, potentially contributing to its reported biological activities .

Result of Action

The molecular and cellular effects of 6-Methylthiazolo[3,2-B][1,2,4]triazole’s action are likely related to its potential interaction with DNA topoisomerases. By inhibiting these enzymes, the compound could interfere with DNA replication and transcription, potentially leading to inhibited cell growth and division . This could explain the compound’s reported biological activities, including its anticancer, anti-inflammatory, antibiotic, antidiabetic, insecticidal, antifungal, antioxidant, antihelmintic, and anti-HIV properties .

Propriétés

IUPAC Name |

6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3S/c1-4-2-9-5-6-3-7-8(4)5/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJGIYFDORXWWMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=NC=NN12 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-methoxyphenyl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2789132.png)

![1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1-methyl-1H-indol-3-yl)ethanone](/img/structure/B2789135.png)

![1-O'-Tert-butyl 6a-O-methyl (3aS,6aS)-spiro[3a,4,5,6-tetrahydro-1H-furo[3,4-c]pyrrole-3,3'-azetidine]-1',6a-dicarboxylate](/img/structure/B2789136.png)

![(2Z)-3-hydroxy-1-phenyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B2789143.png)

![[3-Amino-5-(2,5-dimethylanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-phenylmethanone](/img/structure/B2789148.png)

![2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2789152.png)

![4-Fluoro-3-[(propan-2-yloxy)methyl]benzoic acid](/img/structure/B2789154.png)